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molecular formula C5H7NO3 B2517693 2-Isocyanatoethyl acetate CAS No. 14568-37-7

2-Isocyanatoethyl acetate

Cat. No. B2517693
M. Wt: 129.115
InChI Key: RVSDMDPSGIXPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04278809

Procedure details

In like manner, a 3-liter jacketed reaction vessel was charged with 288 ml of methylene chloride and cooled to 0° C. A solution of 2-methyl-2-oxazoline (77.5 g) in 137.7 ml of water, a solution of phosgene (131 g) in 280 ml of methylene chloride, and 250 ml of a 35 weight percent solution of aqueous sodium hydroxide were added simultaneously to the reaction vessel with cooling and stirring; the total additive time was approximately 55 minutes. Stirring was continued for 2 minutes after the addition was complete and the organic and aqueous layers then allowed to separate. The organic layer was isolated and dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The desired product was then obtained from the concentrated organic layer by distillation at 55°/5 mm Hg to give 74.8 g (65 percent of theory) of the desired product as a clear, colorless liquid. The product structure was likewise confirmed by infrared and nuclear magnetic resonance spectroscopy.
Quantity
77.5 g
Type
reactant
Reaction Step One
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
137.7 mL
Type
solvent
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
288 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][CH2:4][CH2:5][N:6]=1.[C:7](Cl)(Cl)=[O:8].[OH-:11].[Na+]>O.C(Cl)Cl>[C:2]([O:3][CH2:4][CH2:5][N:6]=[C:7]=[O:8])(=[O:11])[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
77.5 g
Type
reactant
Smiles
CC=1OCCN1
Name
Quantity
131 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
137.7 mL
Type
solvent
Smiles
O
Name
Quantity
280 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
288 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 2 minutes
Duration
2 min
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
The organic layer was isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
55 min
Name
Type
product
Smiles
C(C)(=O)OCCN=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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